molecular formula C6H15OP B14481976 Dipropylphosphinous acid CAS No. 66193-26-8

Dipropylphosphinous acid

Cat. No.: B14481976
CAS No.: 66193-26-8
M. Wt: 134.16 g/mol
InChI Key: QAZDVMGHQBYZBJ-UHFFFAOYSA-N
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Description

Dipropylphosphinous acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two propyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropylphosphinous acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . These methods are efficient and widely used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale dealkylation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Dipropylphosphinous acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form dipropylphosphinic acid.

    Reduction: Reduction reactions can convert this compound to phosphine derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include dipropylphosphinic acid, phosphine derivatives, and various substituted phosphinous acids, depending on the specific reagents and conditions used.

Scientific Research Applications

Dipropylphosphinous acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dipropylphosphinous acid involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, impacting cellular functions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dipropylphosphinous acid include:

    Dipropylphosphinic acid: An oxidized form of this compound with similar chemical properties.

    Diethylphosphinous acid: A related compound with ethyl groups instead of propyl groups.

    Dimethylphosphinous acid: Another related compound with methyl groups instead of propyl groups.

Uniqueness

This compound is unique due to its specific combination of propyl groups and a hydroxyl group bonded to the phosphorus atom. This structure imparts distinct chemical properties, such as its reactivity in oxidation and substitution reactions, making it valuable for various applications in research and industry .

Properties

CAS No.

66193-26-8

Molecular Formula

C6H15OP

Molecular Weight

134.16 g/mol

IUPAC Name

dipropylphosphinous acid

InChI

InChI=1S/C6H15OP/c1-3-5-8(7)6-4-2/h7H,3-6H2,1-2H3

InChI Key

QAZDVMGHQBYZBJ-UHFFFAOYSA-N

Canonical SMILES

CCCP(CCC)O

Origin of Product

United States

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